molecular formula C48H36N4NiO4 B12498871 nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-2H-porphyrin-2,15-diide

nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-2H-porphyrin-2,15-diide

Cat. No.: B12498871
M. Wt: 791.5 g/mol
InChI Key: WIHHBQHMISDZOC-UHFFFAOYSA-N
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Description

Nickel(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16211(3),?1?,(1)(1)1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide is a complex organometallic compound It is characterized by its unique structure, which includes a nickel ion coordinated to a large, conjugated macrocycle with multiple methoxyphenyl groups

Properties

Molecular Formula

C48H36N4NiO4

Molecular Weight

791.5 g/mol

IUPAC Name

nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-2H-porphyrin-2,15-diide

InChI

InChI=1S/C48H36N4O4.Ni/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2

InChI Key

WIHHBQHMISDZOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[C-]2C3=NC(=C(C4=NC(=C[CH-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C=C3.[Ni+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nickel(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide typically involves the following steps:

    Preparation of the Ligand: The macrocyclic ligand is synthesized by condensing pyrrole with 4-methoxybenzaldehyde under acidic conditions to form the corresponding porphyrin.

    Metalation: The porphyrin ligand is then reacted with a nickel(II) salt, such as nickel(II) acetate, in a suitable solvent like chloroform or methanol. The reaction is typically carried out under reflux conditions to ensure complete metalation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Nickel(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) species, while reduction may yield nickel(I) species.

Scientific Research Applications

Nickel(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide has several scientific research applications:

    Catalysis: It can be used as a catalyst in various organic reactions, including oxidation and reduction reactions.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a model compound to study electron transfer processes in biological systems.

    Medical Applications:

Mechanism of Action

The mechanism by which nickel(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide exerts its effects involves coordination to various substrates and facilitating electron transfer processes. The nickel ion acts as a central electron acceptor or donor, depending on the reaction conditions, and the macrocyclic ligand stabilizes the complex and enhances its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Nickel(2+) 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin: Similar structure but lacks the extended conjugation and additional functional groups.

    Cobalt(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide: Similar structure but with cobalt instead of nickel.

Uniqueness

The uniqueness of nickel(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide lies in its extended conjugation and the presence of multiple methoxyphenyl groups, which enhance its electronic properties and make it a versatile compound for various applications.

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